molecular formula C7H14N2O3S B13002897 (R)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

(R)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

Katalognummer: B13002897
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: YMWCDHNTBMRDMV-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietane rings is through inter- and intramolecular nucleophilic thioetherifications . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thietane derivatives such as 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides . These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups and the stereochemistry of the ®-configuration. This uniqueness can result in distinct interactions with biological targets and different reactivity compared to other thietane derivatives.

Eigenschaften

Molekularformel

C7H14N2O3S

Molekulargewicht

206.27 g/mol

IUPAC-Name

(2R)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide

InChI

InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

YMWCDHNTBMRDMV-ZCFIWIBFSA-N

Isomerische SMILES

CC[C@H](C(=O)NC1CS(=O)(=O)C1)N

Kanonische SMILES

CCC(C(=O)NC1CS(=O)(=O)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.